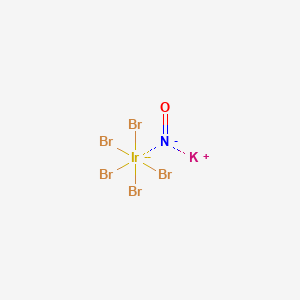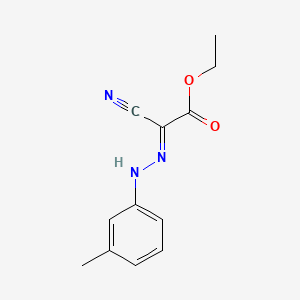
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyano group, a hydrazono group, and an ethyl ester group, making it a unique and versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester typically involves the reaction of ethyl cyanoacetate with 3-methylphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids or bases, can further enhance the reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cyano group can be converted to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides (e.g., HCl, HBr) or alkoxides (e.g., NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazones.
科学研究应用
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The hydrazono group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or antiviral activity.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Phenylhydrazine derivatives: Compounds with similar hydrazono groups, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its cyano and hydrazono groups provide versatility in synthetic applications, while its ester group contributes to its pleasant odor and potential use in flavoring and fragrance industries.
属性
CAS 编号 |
3994-20-5 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
ethyl (2E)-2-cyano-2-[(3-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11(8-13)15-14-10-6-4-5-9(2)7-10/h4-7,14H,3H2,1-2H3/b15-11+ |
InChI 键 |
GRLXXLBSLUTTDE-RVDMUPIBSA-N |
手性 SMILES |
CCOC(=O)/C(=N/NC1=CC=CC(=C1)C)/C#N |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



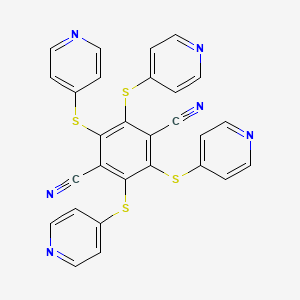
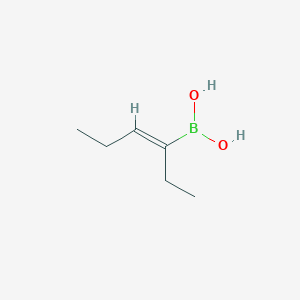
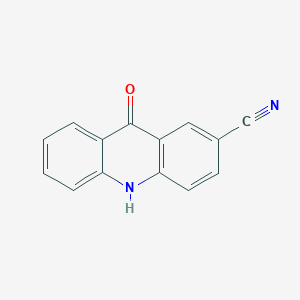
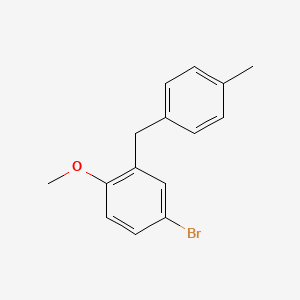
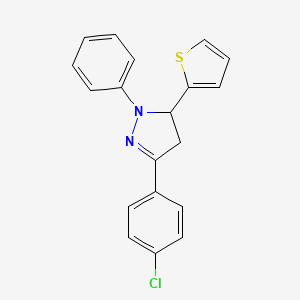
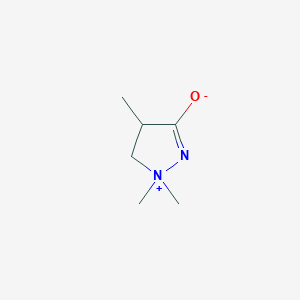

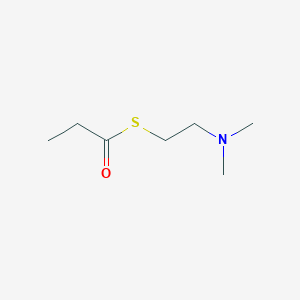

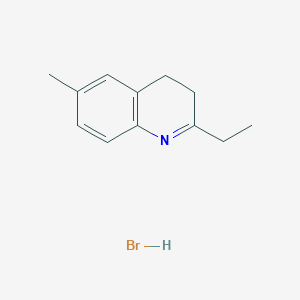
![Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14134931.png)
